2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(20(7-12-25-13-8-20)16-4-2-1-3-5-16)23-11-6-17(15-23)26-18-14-21-9-10-22-18/h1-5,9-10,14,17H,6-8,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBBWLFPHGUBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors under specific reaction conditions . The pyrazine ring is then introduced through a coupling reaction, often using Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with specific target selectivity.
Medicine: It could be explored for its potential therapeutic properties, particularly in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyrazine ring may also play a role in the compound’s bioactivity by interacting with various biological pathways.
Comparison with Similar Compounds
Core Structural Features
The compound shares key motifs with several classes of molecules:
- Pyrazine-O-pyrrolidine/piperidine linkers: Central to its design, this motif is prevalent in kinase inhibitors and enzyme modulators. For example, 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine () uses a pyrazine-piperidine backbone with sulfonamide substituents, achieving nanomolar inhibitory activity in kinase assays .
- Carbonyl-substituted nitrogen : The 4-phenyloxane-4-carbonyl group distinguishes it from analogs like 2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (), which employs sulfonyl groups for enhanced solubility and target binding .
Key Observations :
- Sulfonamide vs. Carbonyl Groups : Sulfonamide-containing analogs (e.g., ) exhibit higher synthetic yields (47–77%) and proven bioactivity, likely due to their favorable hydrogen-bonding capacity . The 4-phenyloxane-4-carbonyl group in the target compound may enhance membrane permeability but could complicate synthesis.
- Heterocyclic Fusion : Triazolo-pyrazine derivatives () prioritize fused ring systems for planar rigidity, advantageous in DNA intercalation or enzyme active-site binding .
Biological Activity
The compound 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, observed effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H23N3O4
- Molecular Weight : 347.44 g/mol
The compound features a pyrazine ring linked to a pyrrolidine moiety substituted with a phenyloxane-4-carbonyl group. This unique structure is thought to influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Receptor Interaction : Its structural features allow it to bind to receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties:
| Activity Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antimicrobial | Escherichia coli | Disruption of cell wall synthesis |
Anti-inflammatory Properties
The compound has demonstrated potential in modulating inflammatory responses:
| Activity Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Human macrophages | Reduced IL-6 production | |
| Anti-inflammatory | Mouse models | Decreased edema in inflammatory conditions |
Cytotoxic Effects
Initial cytotoxicity assays suggest that the compound may induce apoptosis in cancer cell lines:
| Activity Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | Induction of apoptosis | |
| Cytotoxicity | MCF7 cells | Inhibition of proliferation |
Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University evaluated the antimicrobial effects against various bacterial strains. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
-
Anti-inflammatory Research :
- Another study focused on the anti-inflammatory properties of the compound using human macrophage cultures. The findings revealed a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- In vitro assays on cancer cell lines demonstrated that the compound could induce apoptosis in HeLa and MCF7 cells, positioning it as a candidate for further development as an anticancer drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
